6-(p-Tolyl)nicotinaldehyde
Overview
Description
6-(p-Tolyl)nicotinaldehyde is an organic compound with the molecular formula C13H11NO It is characterized by the presence of a nicotinaldehyde core substituted with a p-tolyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(p-Tolyl)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde and p-tolylboronic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction, where nicotinaldehyde is coupled with p-tolylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 6-(p-Tolyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 6-(p-Tolyl)nicotinic acid.
Reduction: 6-(p-Tolyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(p-Tolyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Researchers explore its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Preliminary studies investigate its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6-(p-Tolyl)nicotinaldehyde depends on its specific application:
In Organic Synthesis: It acts as a precursor or intermediate, participating in various chemical reactions to form more complex structures.
In Biological Systems: It may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Nicotinaldehyde: Lacks the p-tolyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
p-Tolualdehyde: Lacks the nicotinaldehyde core, limiting its applications in coordination chemistry and organic synthesis.
6-(p-Tolyl)pyridine:
Uniqueness: 6-(p-Tolyl)nicotinaldehyde’s unique combination of a nicotinaldehyde core and a p-tolyl group at the 6-position imparts distinct chemical and physical properties. This makes it a versatile compound in various fields, from synthetic chemistry to materials science.
Properties
IUPAC Name |
6-(4-methylphenyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVVMWZYAQKWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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